molecular formula C23H21Cl2N5O2 B1251259 JHU-75528 CAS No. 947696-17-5

JHU-75528

Cat. No.: B1251259
CAS No.: 947696-17-5
M. Wt: 470.3 g/mol
InChI Key: MCNQUWLLXZZZAC-UHFFFAOYSA-N
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Description

JHU-75528 is a novel ligand of the cannabinoid receptor (CB1). It is primarily used as a positron emission tomography (PET) tracer for imaging CB1 receptors in the brain. This compound has shown potential in studying the cannabinoid system, particularly in neuropsychiatric disorders, obesity, and drug dependence .

Preparation Methods

The synthesis of JHU-75528 involves the following steps:

    Synthesis of 1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide:

Chemical Reactions Analysis

JHU-75528 undergoes several types of chemical reactions:

Scientific Research Applications

JHU-75528 has several scientific research applications:

Mechanism of Action

JHU-75528 acts as an antagonist of the CB1 receptor. It binds to the receptor and inhibits its activity, which can be visualized using PET imaging. The compound’s binding affinity and selectivity for CB1 receptors make it a valuable tool for studying the cannabinoid system .

Comparison with Similar Compounds

JHU-75528 is similar to other CB1 receptor ligands such as Rimonabant and AM251. it has unique properties that make it suitable for PET imaging:

Conclusion

This compound is a valuable compound in the field of cannabinoid research. Its ability to act as a PET tracer for CB1 receptors allows for detailed studies of the cannabinoid system in various medical and scientific contexts.

Biological Activity

JHU-75528 is a novel ligand developed for the cannabinoid receptor type 1 (CB1), primarily utilized in research settings to study its binding properties and biological activity. This compound is particularly significant due to its application in positron emission tomography (PET) imaging, allowing for the visualization and quantification of CB1 receptor activity in vivo.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the CB1 receptor, which is crucial for its role as a radioligand in PET imaging. In comparative studies, this compound demonstrated a binding affinity (K_i) that is approximately 0.3 times that of rimonabant, a well-known selective CB1 antagonist. This indicates that this compound has a significantly stronger interaction with the CB1 receptor than rimonabant, making it a promising candidate for further research into cannabinoid receptor dynamics .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it readily penetrates the blood-brain barrier (BBB), which is essential for its application in neuroimaging. In studies involving both mice and baboons, it was observed that this compound effectively labeled cerebral CB1 receptors, with specific binding ratios indicating a strong preference for certain brain regions. The ratio of striatum to brain stem binding in mice was reported at 3.4, while the binding potential in the baboon putamen ranged from 1.3 to 1.5 .

Metabolism

The metabolic pathway of this compound shows that it forms several hydrophilic metabolites; however, only a small fraction of these metabolites crosses the BBB. This characteristic is beneficial as it minimizes interference from metabolic products during imaging studies .

In Vivo Studies

In vivo studies have been conducted to evaluate the effectiveness of this compound as a radiotracer. For instance, saturation studies involved administering varying doses of this compound followed by injection of the radiotracer 15 minutes later. The results indicated that higher doses of this compound effectively blocked specific binding of the radiotracer, confirming its competitive nature at the CB1 receptor site .

Clinical Implications

The implications of using this compound extend beyond imaging; understanding its binding characteristics can contribute to developing therapeutic strategies targeting CB1 receptors in various neurological disorders. Alterations in cannabinoid system regulation have been linked to conditions such as depression and schizophrenia, making this compound relevant for both diagnostic and therapeutic research .

Binding Affinity Comparison

CompoundBinding Affinity (K_i)Relative Affinity
This compound0.3 nMHigher than Rimonabant
Rimonabant1 nMBaseline

Pharmacokinetic Properties

ParameterValue
Blood-Brain Barrier PenetrationYes
Striatum to Brain Stem Ratio3.4
Binding Potential (Baboon)1.3 - 1.5

Properties

CAS No.

947696-17-5

Molecular Formula

C23H21Cl2N5O2

Molecular Weight

470.3 g/mol

IUPAC Name

4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31)

InChI Key

MCNQUWLLXZZZAC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N

Synonyms

11C-JHU75528
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
JHU 75528
JHU-75528
JHU75528

Origin of Product

United States

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